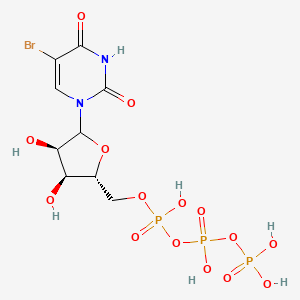
5-Br-Utp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromouridine 5'-triphosphate is a pyrimidine ribonucleoside 5'-triphosphate having 5-bromouracil as the pyrimidine component. It is a pyrimidine ribonucleoside 5'-triphosphate and an organobromine compound. It is functionally related to an UTP.
生物活性
5-Bromo-UTP (5-Br-UTP) is a modified nucleotide that has gained attention in biological research due to its unique properties and applications. This article explores its biological activity, focusing on its role as a transcriptional marker, its interaction with purinergic receptors, and potential therapeutic implications.
Structural Characteristics
This compound is an analog of uridine triphosphate (UTP) with a bromine atom substituted at the 5-position of the uracil base. This modification alters its biochemical properties, enhancing its utility in various biological assays.
This compound functions primarily as an agonist for P2Y receptors, specifically P2Y2 and P2Y4. These G protein-coupled receptors are involved in numerous physiological processes, including cell signaling and inflammation. The activation of these receptors by this compound leads to the stimulation of phospholipase C and subsequent accumulation of inositol phosphates, which serve as secondary messengers in cellular signaling pathways .
Transcriptional Marker
One of the most significant uses of this compound is in the study of RNA transcription. Microinjection of this compound into living cells allows researchers to label nascent RNA, enabling visualization of transcription sites within the nucleus. Studies have shown that this compound labeling reveals perichromatin regions as critical sites for RNA transcription and processing. Immunoelectron microscopy techniques have demonstrated that these regions are associated with various pre-mRNA processing factors, indicating their role in transcriptional regulation .
Receptor Activation
The potency of this compound at P2Y receptors has been characterized through pharmacological assays. It has been found to activate both P2Y2 and P2Y4 receptors with varying efficacy. For instance, while UTP activates both receptors effectively, this compound exhibits increased potency at the P2Y2 receptor compared to the P2Y4 receptor . The structure-activity relationship studies indicate that modifications at specific positions on the uracil base can significantly influence receptor activation profiles.
Study 1: Ultrastructural Analysis
In a pivotal study, Wansink et al. demonstrated the utility of this compound in mapping transcription sites within living cells. The study employed immunocytochemistry to visualize Br-labeled RNA and associated processing factors, revealing a diffuse pattern of transcription across the nucleoplasm with distinct foci corresponding to active transcription sites . This approach provided insights into the spatial organization of transcriptional machinery within the nucleus.
Study 2: Pharmacological Characterization
Another study focused on comparing the potencies of various UTP analogs, including this compound, at P2Y receptors. The findings indicated that while both UTP and this compound activated P2Y receptors, the latter showed a higher activation potential at certain concentrations, suggesting its potential as a more effective agonist for therapeutic applications targeting these receptors .
Comparative Table of UTP Analog Potency
| Compound | Receptor | EC50 (nM) | Relative Potency |
|---|---|---|---|
| UTP | P2Y2 | ~100 | Reference |
| UTP | P2Y4 | ~200 | Reference |
| This compound | P2Y2 | ~50 | Higher |
| This compound | P2Y4 | ~150 | Moderate |
Therapeutic Implications
The ability of this compound to activate purinergic receptors suggests potential therapeutic applications in conditions where modulation of these pathways may be beneficial. For instance, targeting P2Y receptors could have implications in treating inflammatory diseases or enhancing tissue repair mechanisms through improved cellular signaling.
特性
CAS番号 |
3398-50-3 |
|---|---|
分子式 |
C9H14BrN2O15P3 |
分子量 |
563.04 g/mol |
IUPAC名 |
[[(2R,3S,4R,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H14BrN2O15P3/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(25-8)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h1,4-6,8,13-14H,2H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t4-,5-,6-,8-/m1/s1 |
InChIキー |
IWFHOSULCAJGRM-UAKXSSHOSA-N |
SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)Br |
異性体SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)Br |
正規SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)Br |
同義語 |
5-Br-UTP 5-bromo-UTP 5-bromouridine triphosphate BrUTP-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















